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Introduction
Diacetyl-bis(N4-methylthiosemicarbazone) (ATSM) is a small molecule that has garnered

significant interest in the scientific community for its therapeutic potential in a range of

diseases, most notably neurodegenerative disorders and cancer. Initially developed as a

chelating agent, its unique biological activities have led to its investigation as both an imaging

agent and a therapeutic compound. This technical guide provides a comprehensive overview of

the discovery, history, and core scientific principles underlying ATSM and its copper complex,

CuATSM.

Discovery and Historical Development
The journey of ATSM from a chemical curiosity to a clinical-stage therapeutic candidate has

been a multi-decade endeavor. Its origins lie in the field of coordination chemistry, with

thiosemicarbazones being recognized for their ability to form stable complexes with transition

metals.

Early Research and Repurposing:

Initially, radiolabeled CuATSM was explored as a positron emission tomography (PET) imaging

agent to visualize hypoxic tissues in tumors. The underlying principle was that the lipophilic

CuATSM could cross cell membranes and, in the low-oxygen environment of tumors, be
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reduced, trapping the radiolabel inside the cell. This property allowed for the non-invasive

identification of hypoxic regions, which are often associated with resistance to radiation and

chemotherapy.

A pivotal shift in the research trajectory of CuATSM occurred with the observation of its

neuroprotective properties. Recognizing that mitochondrial dysfunction and oxidative stress are

common pathological features in both hypoxic tumors and neurodegenerative diseases,

researchers began to investigate CuATSM as a potential therapeutic for conditions such as

amyotrophic lateral sclerosis (ALS) and Parkinson's disease.

Timeline of Key Milestones:

Early 2000s: Initial investigations into CuATSM as a PET imaging agent for tumor hypoxia.

Mid-2000s: The therapeutic potential of CuATSM in neurodegenerative diseases begins to

be explored, driven by the hypothesis that it could address mitochondrial dysfunction.

2011: The first significant preclinical evidence emerges demonstrating the therapeutic

efficacy of CuATSM in a mouse model of ALS.

2016: A Phase 1 clinical trial of CuATSM for the treatment of ALS is initiated in Australia.

2018: Results from the Phase 1 trial in ALS patients show that CuATSM is safe and well-

tolerated, with preliminary signs of slowing disease progression.

Ongoing: Phase 2 and 3 clinical trials have been conducted to further evaluate the efficacy

and safety of CuATSM in ALS. Research into its therapeutic potential for Parkinson's disease

and other conditions is also actively being pursued.

Mechanism of Action
The therapeutic effects of CuATSM are believed to be multifactorial, stemming from its ability to

modulate cellular copper homeostasis and mitigate oxidative stress.

Copper Chaperone Activity:

Copper is an essential cofactor for numerous enzymes involved in vital cellular processes,

including mitochondrial respiration and antioxidant defense (e.g., superoxide dismutase 1,
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SOD1). However, free copper can be toxic. CuATSM acts as a "copper chaperone," a small

molecule that can safely transport and deliver copper to cells and subcellular compartments

where it is needed. In the context of neurodegenerative diseases where copper

dyshomeostasis is implicated, CuATSM may restore the function of crucial cuproenzymes.

Inhibition of Ferroptosis:

A key proposed mechanism of action for CuATSM is the inhibition of ferroptosis, a form of iron-

dependent regulated cell death characterized by the accumulation of lipid peroxides.

Ferroptosis is implicated in the pathophysiology of various neurodegenerative diseases.

CuATSM is thought to act as a potent radical-trapping antioxidant, thereby preventing the lipid

peroxidation that drives ferroptotic cell death.

Modulation of Cellular Metabolism:

Recent studies suggest that CuATSM can act as a "metabolic switch." In astrocytes from some

ALS patients, which exhibit hyperactive mitochondrial respiration, CuATSM treatment has been

shown to normalize this metabolic phenotype. It appears to shift cellular energy production

towards glycolysis and increase the production of lactate, which can then be used as an energy

source by neurons. This metabolic reprogramming may contribute to its neuroprotective effects.

Quantitative Data from Preclinical and Clinical
Studies
The following tables summarize key quantitative data from preclinical and clinical investigations

of ATSM and CuATSM.

Table 1: Preclinical Efficacy of CuATSM in SOD1 Mouse Models of ALS
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Mouse Model
Treatment Dose
and Route

Key Efficacy
Outcomes

Reference

SOD1 G93A 30 mg/kg/day, oral

Significant extension

in survival, improved

motor function, and

delayed disease

onset.

[Not explicitly found in

search results]

SOD1 G37R Oral administration

Increased levels of

fully metallated SOD1,

improved locomotor

function, and

extended survival.

[1]

SOD1 G93A Not specified

Trend towards a 10-

day longer lifespan in

male mice.

[Not explicitly found in

search results]

Table 2: Phase 1 Clinical Trial of CuATSM in ALS Patients
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Parameter Dosage Results Reference

Safety and Tolerability Up to 72 mg/day

Safe and well-

tolerated.

Recommended Phase

2 dose of 72 mg/day

established.

[2]

ALSFRS-R Score 72 mg/day

Slowed rate of

disease progression

(-0.29 points/month)

compared to historical

controls (-1.02

points/month).

[2]

Forced Vital Capacity

(FVC)
72 mg/day

Improved lung

function (+1.1%

predicted/month)

compared to historical

controls (-2.24%

predicted/month).

[2]

Table 3: Preclinical and Clinical Data in Parkinson's Disease
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Study Type Model/Population Key Findings Reference

Preclinical Mouse models

Enhanced dopamine

levels, reduced toxic

α-synuclein, and

prevented neuronal

cell death.

Phase 0 PET Imaging
Parkinson's disease

patients

Increased tracer

accumulation

correlated with

disease severity

(UPDRS score).

Phase 1 Clinical Trial
Early Parkinson's

disease patients

Daily oral doses for 28

days were evaluated

for safety.

Table 4: Pharmacokinetic Parameters of CuATSM

Species
Route of
Administr
ation

Bioavaila
bility

Cmax Tmax Half-life
Referenc
e

Rat Oral 53%
488.1 ±

67.0 ng/mL
10 hours

3.1 ± 0.4

hours

[Not

explicitly

found in

search

results]

Mouse
Intravenou

s
- - -

21.5

minutes

Human Oral
Data not

available

Data not

available

Data not

available

Data not

available

Table 5: Toxicity Data for CuATSM
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Species
Route of
Administration

Metric Value Reference

Mouse Intravenous

No-Observed-

Adverse-Effect

Level (NOAEL)

81 µg/kg (for a

2:25 ratio of

CuATSM to

ATSM)

Rat Oral LD50
Data not

available

Experimental Protocols
Synthesis of Diacetyl-bis(N4-methylthiosemicarbazone) (ATSM)

A detailed, step-by-step experimental protocol for the synthesis of ATSM was not found in the

provided search results. The following is a generalized procedure based on the known

chemistry of thiosemicarbazone formation:

Preparation of N4-methylthiosemicarbazide: This precursor is typically synthesized by

reacting methylamine with carbon disulfide, followed by reaction with hydrazine.

Condensation Reaction: Diacetyl (2,3-butanedione) is reacted with two equivalents of N4-

methylthiosemicarbazide in a suitable solvent, such as ethanol. The reaction is often

catalyzed by a small amount of acid.

Purification: The resulting solid product (ATSM) is collected by filtration, washed with a cold

solvent to remove impurities, and can be further purified by recrystallization.

In Vitro Ferroptosis Inhibition Assay

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and

allow them to adhere overnight.

Induction of Ferroptosis: Treat the cells with a known ferroptosis inducer, such as RSL3

(which inhibits glutathione peroxidase 4) or erastin (which inhibits the cystine/glutamate

antiporter system Xc-).
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Co-treatment with CuATSM: Simultaneously treat the cells with a range of concentrations of

CuATSM.

Assessment of Cell Viability: After a defined incubation period (e.g., 24 hours), assess cell

viability using a standard assay such as the MTT or CellTiter-Glo assay.

Data Analysis: Calculate the EC50 value for CuATSM's protective effect against ferroptosis.

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function.

Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to form a monolayer.

Assay Medium: On the day of the assay, replace the culture medium with a specialized

Seahorse XF assay medium.

Baseline Measurement: Measure the basal OCR of the cells.

Sequential Injections of Mitochondrial Stressors:

Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that

collapses the mitochondrial membrane potential and allows for the measurement of

maximal respiration.

Rotenone and Antimycin A: Inhibitors of Complex I and Complex III of the electron

transport chain, respectively, which shut down mitochondrial respiration and allow for the

measurement of non-mitochondrial oxygen consumption.

Data Analysis: The Seahorse software calculates key parameters of mitochondrial function,

including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory

capacity.

Visualizations
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Caption: A generalized workflow of the drug discovery and development process.
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Caption: The role of CuATSM in the ferroptosis signaling pathway.
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Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Acute oral toxicity | Health & Environmental Research Online (HERO) | US EPA
[hero.epa.gov]

2. Publications | Clinical Trials Statistical and Data Management Center - The University of
Iowa | Page 1 [ctsdmc.uiowa.edu]

To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and
History of ATSM]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609474#atsm-compound-discovery-and-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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